

Hygroscopic Properties of Methylamine Sulfate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methylamine Sulfate

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This technical guide provides a comprehensive overview of the hygroscopic properties of **methylamine sulfate**, a compound of increasing interest in atmospheric science and potentially relevant to pharmaceutical salt selection. For the purpose of this guide, "**methylamine sulfate**" will primarily refer to mono-methylaminium sulfate (MMAS), the salt formed from the neutralization of one mole of sulfuric acid with two moles of methylamine, resulting in an aminium-to-sulfate (A/S) molar ratio of 2.0. This is a stable form of the salt and has been the subject of detailed hygroscopicity studies.

Executive Summary

Methylaminium sulfates are recognized for being more hygroscopic than their ammonium sulfate counterparts.^{[1][2]} Their ability to absorb atmospheric moisture is highly dependent on the ambient relative humidity (RH) and the specific molar ratio of amine to sulfate. Unlike ammonium sulfate, which has a distinct deliquescence relative humidity (DRH) of approximately 80%, mono-methylaminium sulfate exhibits a lower deliquescence point and continuous water uptake.^[3] Understanding these properties is crucial for predicting the atmospheric behavior of aerosols containing these salts and for ensuring the stability and handling of pharmaceutical ingredients where such moieties may be present.

Quantitative Hygroscopic Data

The hygroscopic behavior of mono-methylammonium sulfate (MMAS) is quantified by its water-to-solute molar ratio (WSR) at different relative humidities. The following table summarizes the WSR for MMAS with a stable ammonium-to-sulfate (A/S) ratio of 2.0, as determined by in-situ micro-Raman spectroscopy.

Relative Humidity (%)	Water-to-Solute Molar Ratio (WSR)
< 3	0
10	0.2
20	0.5
30	0.9
40	1.5
50	2.3
60	3.5
70	5.2
80	8.5
90	17.8

“

Data extracted from Chu, Y., Sauerwein, M., & Chan, C. K. (2015). Hygroscopic and phase transition properties of alkyl ammonium sulfates at low relative humidities. Physical Chemistry Chemical Physics, 17(30), 19789-19796.

Phase Transition Behavior

Mono-methylammonium sulfate (MMAS) undergoes a phase transition in the supersaturation region.[1] The deliquescence point for MMAS has been observed in the range of 37-43% RH. [3] Below this range, the salt exists as a solid crystalline particle. As the relative humidity

increases beyond this point, the particle absorbs water and transforms into an aqueous droplet. This is in contrast to di- and tri-methylammonium sulfates which exhibit continuous and reversible water uptake without a clear deliquescence or efflorescence point.^{[1][3]}

Experimental Protocols

The determination of the hygroscopic properties of **methylamine sulfate** involves precise and controlled experimental methodologies. The key techniques cited in the literature are detailed below.

Hygroscopicity Measurement using Air-Flow Cell with In-Situ Micro-Raman Spectroscopy

This method is employed to determine the water-to-solute molar ratio (WSR) of deposited particles at various relative humidities.

Methodology:

- **Sample Preparation:** An aqueous solution of methylammonium sulfate is prepared by mixing methylamine and sulfuric acid solutions in the desired stoichiometric ratio (e.g., A/S = 2.0).
- **Particle Deposition:** A micro-droplet of the solution is deposited onto a hydrophobic substrate (e.g., silicon wafer treated with dichlorodimethylsilane).
- **Controlled Humidity Environment:** The substrate with the deposited particle is placed in an air-flow cell with transparent windows. The relative humidity within the cell is controlled by mixing dry and humidified nitrogen gas streams, with the RH being monitored by a calibrated hygrometer.
- **Raman Spectroscopy:** A Raman spectrometer is coupled to a microscope and focused on the deposited particle. Raman spectra are collected at different RH values.
- **Data Analysis:** The integrated area of the O-H stretching band (around 3400 cm^{-1}) in the Raman spectrum is normalized to the integrated area of a solute-specific band (e.g., the $\nu_1\text{-SO}_4^{2-}$ band at $\sim 980\text{ cm}^{-1}$) to obtain a normalized O-H peak area.

- **WSR Calculation:** The normalized O-H peak area is then converted to the water-to-solute molar ratio (WSR) using a calibration curve generated from bulk solutions of known concentrations.

Determination of Aminium-to-Sulfate (A/S) Molar Ratio by Ion Chromatography

It is crucial to determine the exact A/S ratio of the sample, as amine evaporation can alter the stoichiometry.^[1]

Methodology:

- **Sample Collection:** The particles or bulk solution are collected and dissolved in a known volume of deionized water.
- **Cation Analysis:** The concentration of the methylaminium cation (CH_3NH_3^+) is determined using a cation chromatograph equipped with a suitable column (e.g., an IonPac CS12A column) and a conductivity detector. A methanesulfonic acid solution is typically used as the eluent.
- **Anion Analysis:** The concentration of the sulfate anion (SO_4^{2-}) is determined using an anion chromatograph with an appropriate column (e.g., an IonPac AS12A column) and a conductivity detector. A carbonate/bicarbonate solution is a common eluent.
- **A/S Ratio Calculation:** The molar ratio of the methylaminium cation to the sulfate anion is calculated from their respective concentrations.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at different relative humidities.

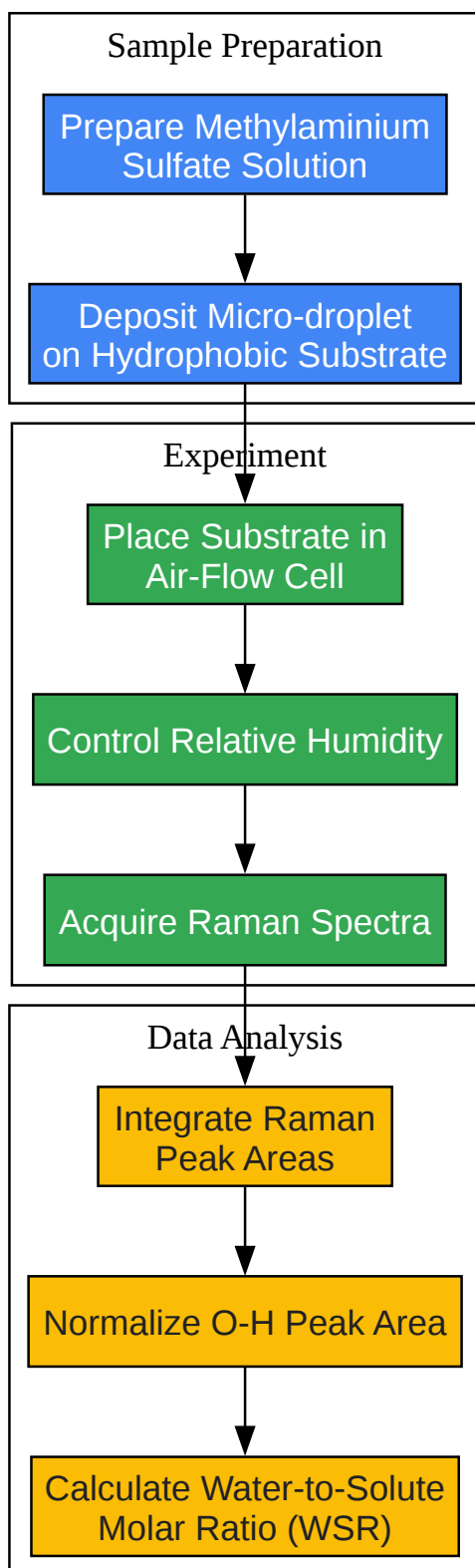
Methodology:

- **Sample Preparation:** A known mass of the solid **methylamine sulfate** sample is placed in the DVS instrument's microbalance.

- **Experimental Setup:** The instrument maintains a constant temperature while the relative humidity of a carrier gas (typically nitrogen) is systematically varied in a stepwise manner.
- **Mass Change Measurement:** The microbalance continuously records the mass of the sample as it equilibrates with the surrounding humidity.
- **Sorption/Desorption Isotherm:** The change in mass due to water absorption (sorption) or loss (desorption) is plotted against the relative humidity to generate a sorption isotherm. This isotherm provides information on the hygroscopicity, deliquescence point, and physical stability of the material.

Visualizations

Experimental Workflow for Hygroscopicity Measurement





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